molecular formula C8H15NO3 B13579213 Tert-butyl 2-amino-3-oxobutanoate CAS No. 87214-69-5

Tert-butyl 2-amino-3-oxobutanoate

Cat. No.: B13579213
CAS No.: 87214-69-5
M. Wt: 173.21 g/mol
InChI Key: ZNIOMLUPZOTKGF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-oxobutanoate: is an organic compound with the molecular formula C8H15NO3 It is a derivative of acetoacetic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an amine under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ammonia or primary amines in the presence of a catalyst can yield this compound . The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as triethylamine or anhydrous magnesium sulfate may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-amino-3-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-oxobutanoate involves its interaction with various molecular targets. The amino and keto groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

87214-69-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

tert-butyl 2-amino-3-oxobutanoate

InChI

InChI=1S/C8H15NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,9H2,1-4H3

InChI Key

ZNIOMLUPZOTKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

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